molecular formula C14H16N2O B2726545 3-(sec-butyl)-6-phenylpyrimidin-4(3H)-one CAS No. 1209270-04-1

3-(sec-butyl)-6-phenylpyrimidin-4(3H)-one

Cat. No.: B2726545
CAS No.: 1209270-04-1
M. Wt: 228.295
InChI Key: KGJHCKSMWSKXNC-UHFFFAOYSA-N
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Description

3-(sec-butyl)-6-phenylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidinone family. This compound features a pyrimidine ring substituted with a sec-butyl group at the 3-position and a phenyl group at the 6-position. Pyrimidinones are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(sec-butyl)-6-phenylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(sec-butyl)-6-phenylpyrimidine-2,4-dione with a reducing agent to form the desired pyrimidinone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis systems can be employed to streamline the production process and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(sec-butyl)-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can further modify the pyrimidinone ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines. Substitution reactions can result in a variety of functionalized pyrimidinones.

Scientific Research Applications

3-(sec-butyl)-6-phenylpyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(sec-butyl)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(sec-butyl)-6-methylpyrimidin-4(3H)-one: Similar structure but with a methyl group instead of a phenyl group.

    3-(sec-butyl)-6-ethylpyrimidin-4(3H)-one: Similar structure but with an ethyl group instead of a phenyl group.

    3-(sec-butyl)-6-isopropylpyrimidin-4(3H)-one: Similar structure but with an isopropyl group instead of a phenyl group.

Uniqueness

3-(sec-butyl)-6-phenylpyrimidin-4(3H)-one is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s ability to interact with biological targets, potentially leading to improved therapeutic properties compared to its analogs with different substituents.

Properties

IUPAC Name

3-butan-2-yl-6-phenylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-3-11(2)16-10-15-13(9-14(16)17)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJHCKSMWSKXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=NC(=CC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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